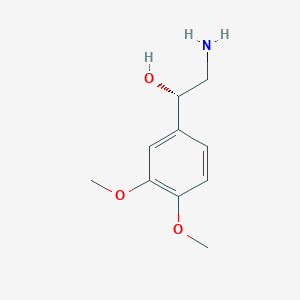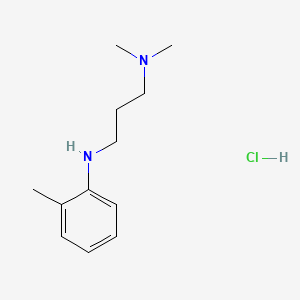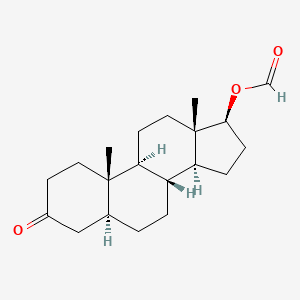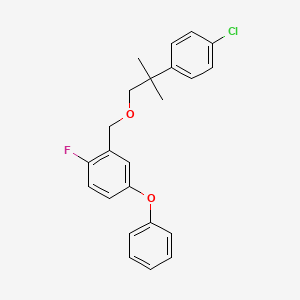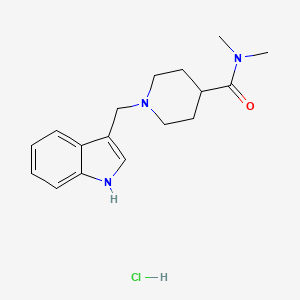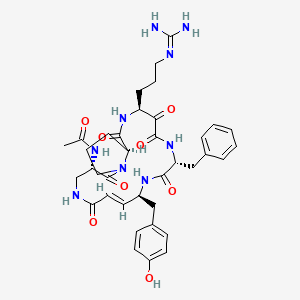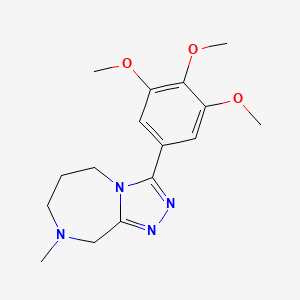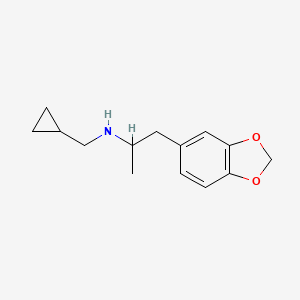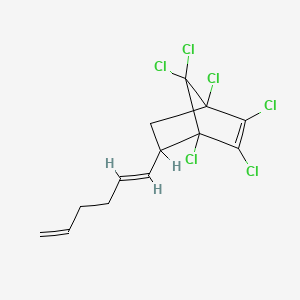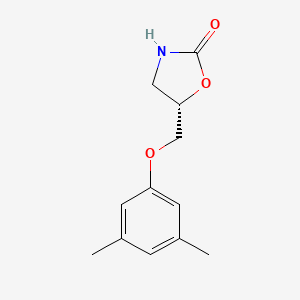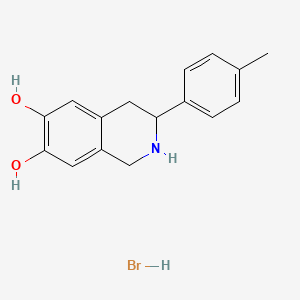
6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two hydroxyl groups at the 6th and 7th positions, a tolyl group at the 3rd position, and a hydrobromide salt form. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and dopamine.
Condensation Reaction: The initial step involves a Pictet-Spengler condensation reaction between 4-methylbenzaldehyde and dopamine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Hydroxylation: The tetrahydroisoquinoline intermediate is then subjected to hydroxylation at the 6th and 7th positions using a suitable oxidizing agent.
Salt Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at the 6th and 7th positions can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: The compound may interact with dopamine receptors and other neurotransmitter systems, potentially modulating their activity.
Antioxidant Activity: The hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the tolyl group at the 3rd position.
3-(4-Tolyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups at the 6th and 7th positions.
6,7-Dimethoxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
6,7-Dihydroxy-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to the presence of both hydroxyl groups and the tolyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
87203-96-1 |
|---|---|
Formule moléculaire |
C16H18BrNO2 |
Poids moléculaire |
336.22 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H17NO2.BrH/c1-10-2-4-11(5-3-10)14-6-12-7-15(18)16(19)8-13(12)9-17-14;/h2-5,7-8,14,17-19H,6,9H2,1H3;1H |
Clé InChI |
BYWCNTWCEYAMHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O.Br |
Solubilité |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


